Methyl 1-ethylaziridine-2-carboxylate

Description

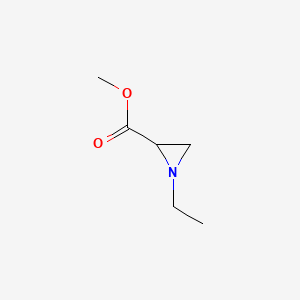

Methyl 1-ethylaziridine-2-carboxylate is a heterocyclic compound featuring a strained three-membered aziridine ring substituted with an ethyl group at the nitrogen atom and a methyl ester moiety at the 2-position. Aziridines are highly reactive due to ring strain (≈60° bond angles), making them valuable intermediates in organic synthesis, particularly in nucleophilic ring-opening reactions and polymer chemistry .

For instance, methyl esters are commonly synthesized via esterification of carboxylic acids with methanol or alkylation of carboxylate salts (e.g., methyl iodide reactions, as seen in ). Aziridine rings may be formed through cyclization of β-amino alcohols or via Staudinger-type reactions.

Properties

CAS No. |

131563-72-9 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.159 |

IUPAC Name |

methyl 1-ethylaziridine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-3-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |

InChI Key |

UQYHRAICIBQUKW-UHFFFAOYSA-N |

SMILES |

CCN1CC1C(=O)OC |

Synonyms |

2-Aziridinecarboxylic acid, 1-ethyl-, methyl ester, (+)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

- Methyl salicylate (aromatic ester with a phenolic group, ).

- Methyl hydrazinecarbodithioate (thiocarbamate ester, ).

- Other aziridine derivatives (e.g., unsubstituted methyl aziridine-2-carboxylate).

Table 1: Physical and Chemical Properties

*Estimated based on analogous aziridine esters.

Key Findings:

- Reactivity: The aziridine ring in this compound confers significantly higher reactivity compared to methyl salicylate’s stable aromatic system. For example, the strained ring readily undergoes nucleophilic attack at the β-carbon, enabling applications in polymer cross-linking or drug delivery systems.

- Solubility : The compound’s solubility in polar solvents is lower than methyl hydrazinecarbodithioate due to the latter’s thiocarbamate group, which enhances hydrogen-bonding capacity .

- Thermal Stability : this compound is less thermally stable than methyl salicylate, as ring strain promotes decomposition at elevated temperatures.

Characterization Techniques:

- 1H-NMR and FAB-MS : Used extensively for thiocarbamates () and applicable to aziridine esters for confirming substituent patterns and purity .

- Crystallography () : While SHELX software is widely used for small-molecule refinement, structural data for aziridine esters may require high-resolution crystallography due to their reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.